1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound features a pyrazole ring substituted with an ethyl group at the 5-position and a dimethylaminomethyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine typically involves the reaction of 5-ethyl-1H-pyrazole with formaldehyde and dimethylamine. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine: Similar structure with a methyl group instead of an ethyl group.
5-(5-Ethyl-1H-pyrazol-3-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione: Contains a pyrazole ring with an ethyl group and an oxadiazole moiety.
Uniqueness
1-(5-Ethyl-1H-pyrazol-3-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the dimethylaminomethyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(3-ethyl-1H-pyrazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-7-5-8(10-9-7)6-11(2)3/h5H,4,6H2,1-3H3,(H,9,10) |
InChI Key |
OGBADGWFLXIQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=C1)CN(C)C |
Origin of Product |
United States |
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